Permethrin

Description

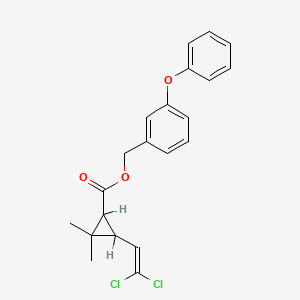

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Action and Neurophysiological Effects

Targeting Voltage-Gated Sodium Channels (VGSCs) in Arthropods

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. These channels open transiently in response to a change in membrane potential, allowing an influx of sodium ions that leads to depolarization. They then rapidly inactivate, and the membrane repolarizes, preparing the neuron for the next impulse. drugbank.com Permethrin (B1679614) targets these channels in arthropods, interfering with their normal gating kinetics. patsnap.compatsnap.com

This compound binds to voltage-gated sodium channels and modifies their gating properties, specifically prolonging their open state. patsnap.compatsnap.com This extended opening prevents the channels from closing properly, leading to a sustained influx of sodium ions into the neuron. patsnap.com This prolonged influx of positive charge results in a delayed repolarization of the neuronal membrane and persistent depolarization. atamankimya.comdrugbank.comnih.govnetmeds.comatamanchemicals.com The disruption of sodium transport across the neuronal membrane is a key aspect of this compound's mechanism. nih.govnih.govnetmeds.com

The prolonged depolarization induced by this compound has profound consequences for nerve impulse conduction in arthropods. Instead of generating single, discrete action potentials, affected neurons exhibit repetitive firing. mdpi.comuu.nlnih.gov This uncontrolled and sustained electrical activity disrupts the normal transmission of nerve signals throughout the nervous system. patsnap.comresearchgate.net

The disruption of nerve function leads to a loss of motor control and coordination in arthropods. The affected organisms experience muscle spasms, tremors, and hyperexcitability, followed by paralysis. mdpi.comuu.nlunesp.br This paralysis ultimately impairs essential physiological functions, including respiration, leading to the death of the arthropod. nih.govnih.govpatsnap.comnetmeds.com Research findings indicate that this compound causes nerve impulse disorders as a result of disturbed sodium exchange in cell membranes, leading to excitement, tremors, spasms, paralysis, and death in ectoparasites like ticks. unesp.br Morphological changes in tick synganglion cells induced by this compound may contribute to disturbances in nerve impulse conduction. researchgate.net

Disruption of Neuronal Membrane Polarization and Repolarization

Comparative Neurotoxicity Across Species

While this compound is highly effective against arthropods, its toxicity to mammals is significantly lower. This differential toxicity is primarily attributed to differences in the structure and function of voltage-gated sodium channels between insects and mammals, as well as differences in metabolism. patsnap.comnih.govresearchgate.netpnas.org

A key factor in the selective toxicity of this compound is the differential sensitivity of sodium channels in insects compared to mammals. Insect sodium channels are significantly more sensitive to this compound than mammalian sodium channels. nih.govresearchgate.net This lower sensitivity in mammals means that at concentrations effective for pest control, this compound exhibits lower toxicity to humans and other non-target species. patsnap.com Studies have shown that certain mammalian neuronal sodium channel isoforms, such as rat NaV1.2 and NaV1.4, are virtually insensitive to pyrethroids like this compound in in vitro expression systems, contributing to the favorable selective toxicity. pnas.org The action of pyrethroids on sodium channels also shows a negative temperature coefficient, favoring effects in cold-blooded insects over warm-blooded mammals. europa.eu

Beyond their primary effects on sodium channels, pyrethroids, including this compound, have also been reported to influence the activity of voltage-gated calcium channels (VGCCs). nih.govresearchgate.netnih.gov However, studies investigating the effects of pyrethroids on VGCCs have sometimes yielded conflicting results, with observations of both stimulatory and inhibitory effects. researchgate.net

Specific research on this compound's influence on calcium channels has also shown varied outcomes depending on the experimental system. Some studies suggest that this compound may modulate cholinergic mini-synaptic currents by partially blocking calcium channels. researchgate.netresearchgate.net However, other studies using primary cultures of mouse neocortical neurons found that this compound was without effect on evoking calcium influx, unlike several other pyrethroids tested. researchgate.netnih.gov In HepG2 hepatocytes, this compound treatment was shown to decrease intracellular calcium levels in some studies, although the mechanism of this compound-induced ERK1/2 activation in these cells was found to be independent of changes in intracellular calcium or ER stress-mediated mechanisms in one study. nih.gov

Permethrin Metabolism and Pharmacokinetics

In Vivo Biotransformation Pathways

The primary metabolic pathways for permethrin (B1679614) in vivo involve ester hydrolysis and oxidation. nih.gov These processes occur rapidly and extensively following absorption. nih.govwho.int

Ester Hydrolysis and Oxidation Processes

Ester hydrolysis is a major metabolic reaction that cleaves the ester bond of the this compound molecule, splitting it into two main components: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (3-PBalc). nih.govoup.com This hydrolysis is primarily catalyzed by carboxylesterases. nih.govmsstate.edu

Oxidation occurs at various sites on the this compound molecule, including the cyclopropane (B1198618) carboxylic acid moiety, the alcohol moiety, and potentially in the vicinity of the ester bond. nih.govwho.int These oxidative reactions are largely catalyzed by cytochrome P450 enzymes. nih.govnih.gov Oxidation can lead to the formation of hydroxylated metabolites. For instance, hydroxylation can occur at the trans- and cis-methyl groups of the geminal dimethyl group on the cyclopropane ring and at the 2'- and 4'- positions of the phenoxy group. who.int 3-PBalc, formed from ester hydrolysis, can be further oxidized to 3-phenoxybenzaldehyde (B142659) (3-PBald) and subsequently to 3-phenoxybenzoic acid (3-PBA) by cytochrome P450s and dehydrogenases. researchgate.net

Formation of Inactive Metabolites

The metabolic processes of hydrolysis and oxidation generally result in metabolites that are more polar and less lipid-soluble than the parent this compound. nih.gov These metabolites are considered inactive and are more amenable to excretion. nih.govdrugbank.com Conjugation reactions, such as with glucuronic acid, glycine, and sulfuric acid, further increase the water solubility of the metabolites, facilitating their elimination. oup.comwho.int Major conjugated metabolites include the sulfate (B86663) and glucuronide conjugates of the phenoxybenzoic acid portion and the glucuronide conjugate of the cyclopropane carboxylic acid portion. nih.gov

Role of Hepatic Carboxylesterases and Cytochrome P450 Enzymes

Hepatic carboxylesterases (CEs) play a crucial role in the hydrolysis of the ester bond in this compound. nih.govmsstate.edunih.gov Studies have shown that mammalian liver microsomes contain the major pyrethroid-hydrolyzing esterase, likely a carboxylesterase. nih.gov Human carboxylesterases, specifically hCE-1 and hCE-2, have been identified as enzymes that hydrolyze pyrethroids. msstate.edu

Cytochrome P450 (CYP) enzymes are also significant in this compound metabolism, primarily catalyzing oxidative reactions. nih.govnih.gov In human liver, CYP2B6 and CYP2C19 have been shown to metabolize this compound isomers, with CYP2C19 exhibiting the highest apparent intrinsic clearance values for this metabolism. nih.gov Other human CYP enzymes contributing to this compound metabolism include CYP1A2, CYP2C8, CYP2C91, CYP2D61, CYP3A4, and CYP3A5. nih.gov While both CEs and CYPs contribute, CEs are reported to be extensively involved in the metabolism of this compound isomers in adult human liver due to their higher abundance, with CYP enzymes accounting for a smaller percentage of the total metabolism. nih.gov

Excretion Pathways of Metabolites

This compound and its metabolites are primarily excreted from the body within a few days following exposure. europa.eunih.govwho.int The major routes of excretion are urine and feces. inchem.orgwikipedia.org Metabolites, being more water-soluble, are predominantly excreted in the urine, often as conjugates. oup.comnih.govdrugbank.com Unchanged this compound is typically found in the feces, which may represent unabsorbed compound or be due to biliary excretion. nih.govinchem.org Studies in various species, including rats, goats, and cows, have shown that the majority of administered radiocarbon from labeled this compound is recovered in urine and feces. nih.govnih.govinchem.org

Isomer-Specific Metabolism (cis- and trans-permethrin)

This compound exists as cis and trans isomers, which exhibit differences in their metabolism and elimination. nih.goveuropa.euinchem.org The trans isomer is generally metabolized more rapidly than the cis isomer. nih.goveuropa.eunih.govwho.int This difference is largely attributed to the lower susceptibility of the cis isomer to enzymatic hydrolysis of the ester linkage compared to the trans isomer. nih.goveuropa.eu

Studies have shown that trans isomer metabolism is dominated by hydrolysis, while cis isomer metabolism is dominated by oxidation. nih.gov Consequently, metabolites retaining the ester bond are more likely to be formed from the cis isomer. nih.gov These ester-containing metabolites derived from the cis isomer tend to be excreted in the feces, potentially via biliary excretion, whereas the more rapidly hydrolyzed trans isomer leads to metabolites primarily excreted in the urine. nih.govinchem.org The rate of elimination of radioactivity from the trans isomer is typically faster than that from the cis isomer. nih.govnih.govinchem.org

Data from studies in rats illustrate the differences in excretion patterns between the isomers: a higher percentage of radiolabeled trans isomer is excreted in the urine compared to the cis isomer within the same timeframe. nih.govinchem.org

| Isomer | Primary Metabolic Pathway Dominance | Relative Rate of Hydrolysis | Major Excretion Route of Metabolites |

| cis-Permethrin (B1144874) | Oxidation | Slower | Feces (ester-containing metabolites) |

| trans-Permethrin (B105639) | Hydrolysis | Faster | Urine (hydrolyzed metabolites) |

This differential metabolism contributes to the observation that the cis isomer may be retained in tissues longer than the trans isomer. nih.gov

Environmental Fate and Ecotoxicology

Degradation Pathways in Environmental Compartments

Permethrin (B1679614) undergoes degradation in the environment through processes including photolysis, microbial degradation, and hydrolysis. ccme.caccme.cacedarhilltx.com

Photolysis in Water and Soil

Photolysis, the degradation induced by light, contributes to this compound breakdown in water and on soil surfaces. who.intcedarhilltx.com In water, photolysis under artificial light (λ = 290 nm) leads to cyclopropane (B1198618) ring isomerization and ester cleavage. psu.edu Major degradation products in water include 3-phenoxybenzyl alcohol and dichlorovinyl acid. psu.edu The photolytic half-life of this compound in pond water has been reported as approximately 19.6 to 27.1 hours, with the cis isomer being slightly more stable than the trans isomer. psu.edu In seawater exposed to sunlight, this compound had a half-life of 14 days. psu.edu

In soil, the photolytic degradation products are similar to those in water, primarily 3-phenoxybenzyl alcohol and dichlorovinyl acid, resulting from ester cleavage. psu.edu this compound is considered moderately susceptible to degradation via photolysis in both water and soil. psu.edu

Microbial Degradation in Soil and Sediment

Microbial activity is a significant factor in the degradation of this compound, particularly in soil and sediment. psu.educedarhilltx.comepa.gov this compound binds tightly to soil and is primarily broken down by microorganisms. orst.educedarhilltx.com Under aerobic conditions in soil, this compound degrades with an average half-life of 39.5 days, with a range from 11.6 to 113 days. orst.educedarhilltx.com The rate of microbial degradation can vary depending on environmental conditions such as temperature, pH, moisture content, and the specific microbial community present. ccme.ca Degradation is generally more rapid at temperatures around 25°C. psu.edu

Studies have shown that the trans isomer of this compound degrades more rapidly than the cis isomer in soil and sediment. psu.eduwho.intccme.ca For instance, in a Dubbs fine sandy loam soil incubated at 25°C, the half-lives for cis- and trans-permethrin (B105639) were approximately 12 and 5 days, respectively. psu.edu In flooded lake sediment, approximately 85% of cis-permethrin (B1144874) remained after 12 weeks in unsterilized sediment, suggesting slower degradation compared to the aqueous phase. psu.edu Microbial activity has been identified as a major factor in the degradation of this compound in sediment-seawater samples. psu.edu

Various microorganisms, including bacteria and fungi, are capable of degrading pyrethroids like this compound in liquid cultures and soils. frontiersin.org Some microorganisms can utilize pyrethroids as a carbon source or degrade them co-metabolically. frontiersin.org Bacterial strains such as Acinetobacter baumannii ZH-14 have demonstrated the ability to degrade this compound, with one study showing 100% degradation of 50 mg/L this compound within 72 hours under optimized conditions. nih.gov This strain degraded this compound up to a concentration of 800 mg/L and also showed the ability to degrade other synthetic pyrethroids. nih.gov

The degradation of this compound in soil appears to involve soil binding followed by microbial degradation. epa.gov

Hydrolysis of the Ester Bond

Hydrolysis, the cleavage of a molecule by reaction with water, is another important degradation pathway for this compound, primarily affecting its ester bond. ccme.caccme.ca this compound is relatively stable at acidic and neutral pH levels but hydrolyzes slowly under alkaline conditions. psu.educcme.ca Ester cleavage is a major initial degradation reaction. who.int

Formation and Further Degradation of Metabolites in the Environment

The degradation of this compound results in the formation of several metabolites in the environment. ccme.cacedarhilltx.comwikipedia.org The major initial degradation products often result from ester cleavage and include 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). psu.educcme.caepa.gov

These primary metabolites can undergo further degradation. For example, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid (3-PBA). ethz.chfrontiersin.orgnih.gov The acid moiety, DCVA, can also be further degraded, eventually leading to mineralization to carbon dioxide. who.intethz.ch

While this compound itself is generally considered the compound of toxicological significance, some metabolites have also been studied. orst.edu Major metabolites detected in environmental samples can include cis- and trans-DCVA and 3-PBA. orst.edu

Transport and Distribution in Environmental Media

This compound's physical and chemical properties govern its transport and distribution in environmental media such as soil and water. psu.educcme.ca

Adsorption to Soil and Sediment

This compound has a high affinity for soil and sediment due to its nonpolar nature, low water solubility, and high octanol-water partition coefficient. psu.educcme.cacedarhilltx.com This strong adsorption limits its mobility in soil and reduces its likelihood of leaching into groundwater. psu.educcme.caorst.educedarhilltx.com The soil sorption coefficient (Koc) for this compound is high, indicating a strong tendency to bind to organic carbon in soil and sediment. psu.eduorst.eduepa.govresearchgate.net

In aquatic systems, this compound rapidly adsorbs to sediment within the first 1 to 3 days. ccme.ca More than 95% of applied this compound was adsorbed onto lake sediment within 1 hour in one study. psu.edu While this compound in the water column may have a relatively short half-life (e.g., 19-27 hours), this compound adsorbed to sediments can persist for a longer period, potentially exceeding a year. orst.educedarhilltx.com This strong adsorption to sediment can reduce its bioavailability in the water column, but sediment-bound this compound can still pose a risk to benthic organisms. orst.eduepa.gov Sediment-bound residues can also be transported into surface waters during runoff events. psu.edu

Data Table: this compound Environmental Half-Lives

| Environmental Compartment | Process | Half-Life Range/Value | Notes | Source |

| Water Column | Photolysis | 19-27 hours (average) | Varies with isomer and conditions | orst.educedarhilltx.com |

| Seawater (sunlight) | Photolysis | 14 days | psu.edu | |

| Soil (Aerobic) | Microbial Degradation | 39.5 days (average) | Range: 11.6 to 113 days | orst.educedarhilltx.com |

| Soil | Degradation (Field) | 17-43 days | Bare-ground plots | epa.gov |

| Flooded Sediment | Degradation | > 12 weeks (cis) | Slower than in water | psu.edu |

| Pond Sediment | Degradation | 7 days | who.int | |

| Sediment/Seawater | Microbial Activity | < 2.5 days | In unsterilized sediment | psu.edu |

| Soil (Aerobic) | Microbial Degradation | ≤ 28 days | Generally | who.int |

| Soil (Anaerobic) | Degradation | ~7 months (204 days) | At 13 mg/kg application rate | epa.gov |

| Soil (Lab, 25°C) | Microbial Degradation | 12 days (cis), 5 days (trans) | Dubbs fine sandy loam soil | psu.eduresearchgate.net |

| Sediment | Persistence | > 1 year | When adsorbed | orst.educedarhilltx.com |

Table: this compound Adsorption Properties

| Property | Value | Notes | Source |

| Water Solubility | 5.5 x 10⁻³ mg/L | At 25°C | psu.eduorst.edu |

| Water Solubility | 0.006 mg/L | At 20°C | ccme.caccme.ca |

| Octanol-Water Partition Coefficient (log Kow) | 6.1 | At 20°C | orst.edu |

| Octanol-Water Partition Coefficient (log Kow) | 2.88 to 6.5 | Range reported | ccme.ca |

| Soil Sorption Coefficient (Koc) | 1.00 x 10⁵ | orst.edu | |

| Soil Sorption Coefficient (Koc) | 16,400 - 550,000 | High affinity for organic carbon | researchgate.net |

| Soil Sorption Coefficient (log Koc) | 1.32 to 2.79 | Range reported | ccme.ca |

Leaching Potential in Soil

This compound exhibits a strong tendency to bind to soil particles, particularly to organic matter. This strong adsorption, indicated by high Koc values ranging from 10,471 to 86,000, suggests that this compound is expected to be immobile in soil. rayfull.comtandfonline.com Studies on the leaching potential of this compound and its degradates have shown very little downward movement in soil columns. who.intinchem.org For instance, in a soil column study, only a small percentage (0.07% for cis-permethrin and 0.04% for trans-permethrin) of the applied amount was found in the leachate water after three pore volumes. koreascience.kr The low mobility is attributed to its strong adsorption to soil and low water solubility. koreascience.kr While this compound is not likely to leach through soil or move in the aqueous phase in runoff water, sediment-bound residues can be transported into surface waters during heavy runoff events. psu.edu

Volatilization from Surfaces

This compound has a very low vapor pressure, approximately 5.18 x 10⁻⁸ mm Hg at 25 °C, and a low Henry's Law constant. nih.gov These physical properties suggest that volatilization from both dry and moist soil surfaces is not expected to be a significant fate process. nih.gov While volatilization from water surfaces is possible based on its estimated Henry's Law constant, this is expected to be attenuated by the strong adsorption of this compound to suspended solids and sediment in the water column. rayfull.comnih.gov The estimated volatilization half-life from a model pond exceeds 100 years if adsorption is considered. nih.gov Volatilization from surfaces and clothing is less likely compared to aerosols due to this compound's low vapor pressure. wikipedia.org

Persistence in Aquatic Systems and Sediments

This compound dissipates rapidly from the water column, primarily due to adsorption to sediment rather than degradation. ccme.ca The average half-life range for this compound in the water column is approximately 19 to 27 hours. orst.educedarhilltx.com However, this compound adsorbed to sediments can persist for much longer periods, potentially exceeding a year. orst.educedarhilltx.com Studies have shown that over 95% of applied this compound can be adsorbed onto lake sediment within one hour. psu.edu The degradation of this compound in water and sediment is influenced by factors such as microbial activity and photolysis. psu.edunih.gov Photolysis in water can lead to the formation of degradates such as 3-phenoxybenzyl alcohol and dichlorovinyl acid. psu.edu The photolytic half-life in pond water has been determined to be around 19.6 to 27.1 hours for the trans and cis isomers, respectively. psu.edu In sediment/seawater mixtures, the half-life can be less than 2.5 days, with microbial activity playing a major role in degradation. psu.edu this compound is more persistent in sediment than in water, and residues in sediment can persist beyond 30 days. ccme.cawfduk.org

Ecological Impact on Non-Target Organisms

This compound is known to be highly toxic to various non-target organisms, particularly aquatic invertebrates and fish, as well as beneficial insects like honeybees. orst.eduepa.govherts.ac.ukorst.edu

Toxicity to Aquatic Invertebrates and Fish

This compound is highly toxic to freshwater and estuarine aquatic organisms, including fish and invertebrates. orst.eduepa.govorst.edu Laboratory tests have shown high acute toxicity to several aquatic species. For example, the 48-hour LC₅₀ for Daphnia Magna is 0.075 ppb. psu.edu For fish, the 96-hour LC₅₀ for Fathead Minnow is 2.0 ppb, for Rainbow Trout is 9.8 ppb, and for Bluegill Sunfish is 6.1 ppb. psu.edu The 96-hour LC₅₀ values for fish can range from 0.62 µ g/litre for larval rainbow trout to 314 µ g/litre for adult rainbow trout. who.int Despite high toxicity in laboratory settings, reports of fish kills in the field are not common, which is attributed to the strong adsorption of this compound to sediments and its rapid degradation in the water column. who.int However, sediment-bound this compound can still be toxic to burrowing organisms, although this effect is often temporary. who.int The EPA has classified this compound as a Restricted Use pesticide due to its high toxicity to aquatic organisms. epa.gov

Here is a table summarizing some acute toxicity data for aquatic organisms:

| Organism | Endpoint | Concentration | Citation |

| Daphnia Magna | 48-hr LC₅₀ | 0.075 ppb | psu.edu |

| Fathead Minnow | 96-hr LC₅₀ | 2.0 ppb | psu.edu |

| Rainbow Trout | 96-hr LC₅₀ | 9.8 ppb | psu.edu |

| Bluegill Sunfish | 96-hr LC₅₀ | 6.1 ppb | psu.edu |

| Rainbow Trout | 96-hour LC₅₀ | 2.5 μg/L | orst.edu |

| Bluegill Sunfish | 48-hour LC₅₀ | 1.8 μg/L | orst.edu |

| Daphnia | 48-hour LC₅₀ | 0.6 μg/L | orst.edu |

| Tropical Freshwater Fish (Danio rerio) | Acute 96 hour LC₅₀ | > 0.0017 mg l⁻¹ | herts.ac.uk |

| Temperate Freshwater Aquatic invertebrates | Acute 48 hour EC₅₀ | 0.0006 mg l⁻¹ | herts.ac.uk |

Bioconcentration of this compound in aquatic organisms has been observed, with bioconcentration factors ranging from 43 to 750 for various organisms. who.int However, absorbed this compound is generally lost rapidly when organisms are transferred to clean water, suggesting no significant bioaccumulation in practice. who.int Conversely, some research suggests that this compound can be expected to bioaccumulate in lower food chain organisms, and biomagnification is possible due to the re-entry of this compound from the benthic zone. epa.gov Studies have confirmed the ability of fish like the Inland silverside (Menidia beryllina) to bioaccumulate this compound via a dietary route. siu.edu

Sublethal Effects on Aquatic Organisms

Beyond acute toxicity, this compound can induce sublethal effects on aquatic organisms. Research indicates that this compound in aquatic sediments may inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment. orst.edu Acute toxicity LC₅₀ values may not fully capture the potentially significant sublethal chronic effects of this compound on sensitive aquatic insects like stoneflies and caddisflies. psu.edu Sublethal effects can include disruption of antioxidant enzyme levels and alterations in hemolymph biochemistry in organisms like the narrow-clawed crayfish (Astacus leptodactylus). nih.gov Pyrethroid metabolites in fish can act as endocrine disruptors, potentially affecting fish development. siu.edu

Toxicity to Beneficial Insects, including Honeybees

This compound is highly toxic to terrestrial invertebrates, including honeybees and other beneficial insects. orst.eduepa.govorst.edu The topical LC₅₀ for honeybees is reported as 0.05 µ g/bee and 0.029 μ g/bee . psu.eduorst.edu While this compound is highly toxic to honeybees in laboratory tests, a strong repellent effect may reduce toxic effects in practice, and there is no widespread evidence of significant honeybee kills under normal use. who.int this compound can also be more toxic to predator mites than to target pest species. who.int

Effects on Avian Species

This compound is generally considered to have low toxicity to birds. Acute oral median lethal dose (LD50) values for various avian species are reported to be high, exceeding 3000 mg/kg body weight for chickens, >9800 mg/kg for mallard ducks, and >13,500 mg/kg for Japanese quail orst.edu. The oral LD50 for the this compound formulation Pramex is greater than 9900 mg/kg in mallard ducks, greater than 13,500 mg/kg in pheasants, and greater than 15,500 mg/kg in Japanese quail, classifying this compound as practically non-toxic to birds orst.edufrontiersin.org. No acute toxic effects have been reported for this compound in birds in some evaluations frontiersin.org. Dietary exposure studies also show high LD50 values, greater than 5000 mg/kg diet who.int. This compound has been found to have no effect on reproduction in hens at a dose of 40 mg/kg diet who.int.

Despite the general low acute toxicity, some studies indicate potential sub-lethal effects and impacts under specific exposure scenarios. Research on broiler chicks (Gallus gallus domesticus) exposed to pyrethroids like this compound has revealed signs of toxicity including reduced body weight and anaemia isip.de. Furthermore, studies on passerine birds have shown negative effects related to this compound exposure in nesting material. Adult and nestling zebra finches (Taeniopygia guttata castanotis) exposed to this compound-treated nests exhibited impaired breeding success isip.de. In a study on zebra finches, treating nest material with this compound significantly increased the number of hatchlings in the first generation but decreased fledgling success in the second generation oup.comresearchgate.net. Body mass for hatchlings exposed to this compound was lower than for control hatchlings in both generations, although statistically significant only for the second generation oup.comresearchgate.net. This compound was detected inside some non-embryonated zebra finch eggs exposed to treated nest material, with concentrations ranging from 693 to 4781 ng per gram of dry egg mass in positive samples oup.com. A study examining blue tit (Cyanistes caeruleus) and great tit (Parus major) nests found this compound in a high percentage of samples (89.1% for both species), with average concentrations of 231.1 ppb isip.de. Higher levels of insecticides, including this compound, in these nests were linked to increased offspring mortality and a higher number of unhatched eggs isip.debeyondpesticides.org.

While generally considered non-toxic to birds, a suspected case of this compound toxicosis in a flock of mountain quail (Oreortyx pictus) treated with a this compound-containing powder bath was considered fatal in seven birds mdpi.com. Signs appeared three days after exposure and included reduced activity and ruffled feathers, with histopathological evaluation revealing malfunctioning of the liver and kidneys mdpi.com. This case highlights that under certain exposure conditions or in specific species, adverse effects, including mortality, can occur mdpi.com.

This compound does not bioaccumulate in birds who.intinchem.org.

Bioaccumulation Potential in Organisms

This compound is not classified as a bioaccumulative substance according to the criteria of the Toxic Substances Management Policy ccme.ca. Its environmental fate characteristics, such as rapid transformation and degradation in water, and strong adsorption to sediment and soil, contribute to a lower potential for widespread bioaccumulation orst.educcme.capsu.eduherts.ac.ukepa.gov. This compound dissipates rapidly from surface waters, primarily due to adsorption to sediment ccme.ca. It is more persistent in sediment and soil, with half-lives ranging from 5 to 42 days ccme.ca. Due to its low persistence, low water solubility, and strong sorption, the potential for this compound to move to groundwater is very low ccme.ca.

Studies have examined the bioconcentration potential of this compound in various aquatic organisms by determining bioconcentration factors (BCFs). BCFs measured in controlled laboratory or mesocosm studies for this compound range from 44 to 2800 ccme.ca. A considerably higher BCF of 60,176 was estimated for Salmo trutta (brown trout) based on field-collected fish, but the exposure duration was unknown ccme.ca.

Reported bioconcentration factors for different aquatic species include:

Bluefish: 715 orst.edu

Catfish: 703 orst.edu

Sheepshead minnows (Cyprinodon variegatus): 290–620 when exposed at concentrations between 1.25 and 10 µ g/litre for 28 days inchem.orgwfduk.org

Oncorhynchus mykiss: 560 wfduk.org

Salmo salar: 55 wfduk.org

Cyprinus carpio: 330–750 wfduk.org

Crassostrea virginica (Molluscs): 1,900 wfduk.org

These BCF values generally indicate a low to moderate potential for this compound to accumulate in these organisms orst.edu.

A key factor limiting bioaccumulation is the ability of organisms to metabolize and excrete this compound. Absorbed this compound is rapidly lost when aquatic organisms are transferred to clean water who.intinchem.orgwfduk.org. This rapid depuration contributes to the generally low tendency for bioaccumulation in organisms who.int.

However, recent research has explored bioconcentration in resistant populations. Studies on pyrethroid-resistant clades of the amphipod Hyalella azteca demonstrated BCFs between five and seven times greater than published data for non-resistant populations, emphasizing the potential for elevated pyrethroid bioconcentration in resistant organisms and increased exposure for their predators nih.gov.

The bioavailability of this compound in sediment can also be affected by aging, with equilibrium fiber concentrations decreasing as sediment aging time increases, indicating a reduction in bioavailability nih.gov.

In mammals, studies in rats showed that only small amounts of this compound are taken up by adipose tissue, primarily the less rapidly hydrolyzed cis-isomer inchem.org. Levels in adipose tissue reached a plateau and declined with a half-life of about 18 days after exposure ceased, with elimination complete within 7 weeks inchem.org. This compound and its metabolites are not accumulated in birds inchem.org.

Bioconcentration Factors (BCFs) for this compound in Aquatic Organisms

| Organism | BCF Range/Value | Study Type | Source |

| Various Aquatic Organisms | 44 - 2800 | Controlled laboratory/mesocosm | ccme.ca |

| Salmo trutta | 60,176 | Field-collected (exposure unknown) | ccme.ca |

| Bluefish | 715 | - | orst.edu |

| Catfish | 703 | - | orst.edu |

| Cyprinodon variegatus | 290 - 620 | Laboratory (28 days exposure) | inchem.orgwfduk.org |

| Oncorhynchus mykiss | 560 | - | wfduk.org |

| Salmo salar | 55 | - | wfduk.org |

| Cyprinus carpio | 330 - 750 | - | wfduk.org |

| Crassostrea virginica | 1,900 | - | wfduk.org |

Insecticide Resistance Mechanisms and Management

Genetic Basis of Resistance

The genetic basis of permethrin (B1679614) resistance is primarily linked to mutations in specific genes that either alter the insecticide's target or increase the insect's ability to break down the chemical.

Voltage-Gated Sodium Channel (VGSC) Mutations (kdr alleles)

The primary target site of this compound is the voltage-gated sodium channel (VGSC) in insect neurons. This compound binds to these channels, disrupting their normal function and leading to paralysis and death. Mutations in the gene encoding the VGSC can alter the channel's structure, reducing the binding affinity of this compound and thus decreasing the insecticide's effectiveness. This mechanism is widely known as knockdown resistance (kdr). plos.orgmdpi.comwho.intwho.int

Several specific amino acid substitutions in the VGSC are associated with this compound resistance. In Aedes aegypti, common kdr mutations include V410L, V1016I, and F1534C. plos.org The F1534C mutation, located in segment 6 of domain III (IIIS6) of the sodium channel, is particularly prevalent globally and is well-established in its role in pyrethroid resistance, both alone and in combination with other kdr mutations. who.intresearchgate.net The V1016I mutation, located in segment 6 of domain II (IIS6), is also frequently associated with resistance. plos.orgwho.int While V1016I alone may not significantly affect channel sensitivity to this compound, it can enhance the resistance conferred by F1534C when present together. plos.org The V410L mutation, found in the IIS1-2 extracellular loop, can also contribute to resistance by potentially lowering this compound's binding and blocking capacities. mdpi.comresearchgate.netplos.org Studies have shown that the co-occurrence of multiple kdr mutations, such as V1016I and F1534C, can lead to higher levels of resistance. mdpi.complos.org For example, the triple homozygous mutant CIL haplotype (referring to amino acid substitutions at positions 410, 1016, and 1534) has been associated with resistance to this compound in Aedes aegypti. plos.orgplos.org

In head lice (Pediculus humanus capitis), kdr mutations in the VGSC gene are also a fundamental mechanism conferring this compound resistance. mdpi.com These mutations lead to alterations in the sodium channel protein structure, reducing this compound's ability to bind effectively. mdpi.com

Role of Detoxification Enzymes (e.g., Glutathione (B108866) S-transferase, Multifunction Oxidases)

In addition to target-site insensitivity, enhanced metabolic detoxification of this compound by various enzyme systems plays a crucial role in resistance. The primary enzyme families involved include cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). plos.orgwho.intplos.orgmdpi.comd-nb.info

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes involved in the detoxification of xenobiotic compounds, including insecticides, often by catalyzing the conjugation of glutathione to the insecticide molecule, making it more water-soluble and easier to excrete. mdpi.comnih.govmdpi.commdpi.comacademicjournals.org Elevated levels of GST activity have been reported in mosquitoes resistant to various insecticide classes, including pyrethroids. plos.orgd-nb.infoacademicjournals.org While some studies suggest GSTs can contribute to this compound detoxification, their role can vary depending on the insect species and population. mdpi.comnih.govresearchgate.net

Multifunction Oxidases, particularly cytochrome P450 monooxygenases (P450s), are another major group of enzymes involved in metabolic resistance to this compound. plos.orgmdpi.comd-nb.inforesearchgate.netmdpi.com P450s can metabolize this compound through oxidation, reducing the amount of active insecticide that reaches the target site. plos.orgplos.org Increased expression or activity of specific P450 genes has been linked to this compound resistance in various insects, including mosquitoes and house flies. mdpi.comd-nb.inforesearchgate.netmdpi.comnih.gov For instance, studies in Anopheles gambiae and Anopheles arabiensis have identified specific P450 genes, such as CYP6P3 and CYP6M2, associated with pyrethroid resistance, although the exact role of some, like CYP4G16, may require further investigation. mdpi.comnih.gov

Metabolic resistance can occur alone or in combination with target-site resistance, and the interplay between these mechanisms can lead to high levels of this compound resistance. plos.orgmdpi.commdpi.comresearchgate.net

Phenotypic Manifestations of Resistance

This compound resistance manifests in observable phenotypic changes in insects, affecting their response to insecticide exposure and potentially influencing their life history traits and behavior.

Reduced Mortality and Delayed Knockdown

A primary phenotypic manifestation of this compound resistance is reduced mortality compared to susceptible populations when exposed to the same insecticide concentration. plos.orgplos.orgnih.govbiorxiv.org Resistant insects are able to survive exposures that would be lethal to susceptible individuals. This reduced mortality is often accompanied by delayed knockdown. plos.orgesmed.org Susceptible insects typically exhibit rapid knockdown upon exposure to this compound due to its rapid action on sodium channels. However, resistant insects, with altered target sites or enhanced detoxification mechanisms, may take longer to be affected or may not be knocked down at all at standard exposure times and concentrations. plos.orgcabidigitallibrary.orgresearchgate.net This delayed or absent knockdown is a key indicator of kdr-mediated resistance. plos.orgplos.org

Data from bioassays can illustrate these phenotypic differences. For example, studies using WHO tube assays or CDC bottle bioassays compare the mortality rates and knockdown times of field-collected insect populations to known susceptible strains. plos.orgplos.orgnih.govcabidigitallibrary.org

Example Data Table: this compound Susceptibility in Aedes aegypti Populations

| Population Location | This compound Concentration | Exposure Time | Mortality (%) | Knockdown Rate (e.g., KT50) | Resistance Status | Source |

| Tapachula, Mexico | 15 ug/bottle | 1 hour | 53.1% (Dead) | Not specified, but phenotypes discriminated as kdr, recovered, dead | Resistant (heterogeneous) | plos.org |

| St. Andrew, Jamaica | Diagnostic dose | 24 hours | Not specified, but resistance confirmed | Not specified | Resistant | plos.org |

| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 1x diagnostic dose | 24 hours | 5% | Low knockdown rates | High Resistance Intensity | mdpi.com |

| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 5x diagnostic dose | 24 hours | 62% | Not specified | High Resistance Intensity | mdpi.com |

| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 10x diagnostic dose | 24 hours | 75% | Not specified | High Resistance Intensity | mdpi.com |

| Kinshasa, DRC (Anopheles gambiae s.s.) | Diagnostic dose | 24 hours | 75.8% | Low knockdown rates | Resistant | cabidigitallibrary.org |

| Kinshasa, DRC (Culex spp) | Diagnostic dose | 24 hours | 48.5% | Low knockdown rates | Resistant | cabidigitallibrary.org |

| Bangladesh (various sites) | Diagnostic dose | 24 hours | 0 - 14.8% | Not specified | High Resistance | biorxiv.org |

| Bangladesh (various sites) | 2X diagnostic dose | 24 hours | 5.1 - 44.4% | Not specified | Substantial Resistance | biorxiv.org |

Note: KT50 refers to the time required to achieve 50% knockdown in a population.

Sublethal Effects on Insect Life-History Traits and Behavior in Resistant Strains

Beyond direct mortality, sublethal exposure to this compound can have significant impacts on the life history traits and behavior of insects, and these effects can differ between susceptible and resistant strains. nih.govresearchgate.netnih.govbiorxiv.orgd-nb.info While susceptible insects may experience negative effects such as reduced longevity, fecundity (egg production), and blood-feeding success following sublethal exposure, resistant strains may exhibit different responses. nih.govresearchgate.net

Research on Aedes aegypti has shown that sublethal this compound exposure can reduce egg viability, blood avidity, and male mating success in susceptible insects. nih.gov However, in resistant strains carrying kdr mutations, the effects can be less severe or even result in increased fecundity or mating success under certain conditions. nih.gov For example, one study found that sublethal exposure increased the number of eggs produced by resistant females and enhanced mating success in males with the introgressed kdr genotype. nih.gov

Sublethal exposure can also influence mosquito behavior, including host-seeking and oviposition. nih.govbiorxiv.orgd-nb.info Studies have indicated that sublethal this compound exposure during larval development can alter the host-seeking behavior of adult mosquitoes, potentially increasing their motivation to seek blood meals through treated nets. nih.govbiorxiv.org It can also affect oviposition behavior, leading females to split egg clutches among multiple sites. biorxiv.org These behavioral modifications in resistant populations can have important epidemiological implications for vector-borne disease transmission. nih.govbiorxiv.org

Strategies for Resistance Management

Managing this compound resistance is crucial for preserving the effectiveness of this important insecticide. Strategies for resistance management typically involve integrated approaches aimed at reducing selection pressure and diversifying control methods. gov.on.cawho.interudit.orgcroplife.org.au

Key strategies include:

Rotation of Insecticides: Alternating the use of this compound with insecticides from different mode of action groups is a fundamental strategy. This prevents continuous selection pressure for resistance to a single mechanism. gov.on.cawho.intcroplife.org.au

Mixtures of Insecticides: Using formulations that combine this compound with another insecticide having a different mode of action can help manage resistance. The idea is that insects resistant to one compound will be controlled by the other, and vice versa, reducing the survival of individuals resistant to both. who.interudit.org

Monitoring Resistance: Regularly monitoring insect populations for the presence and frequency of resistance mechanisms (both target-site mutations and metabolic resistance) is vital. plos.orgplos.orgwho.int This information helps inform and adjust resistance management strategies. Molecular tools for detecting kdr mutations can be particularly useful for rapid monitoring. who.int

Proper Application: Ensuring insecticides are applied correctly at recommended rates and timings is important to maximize efficacy and minimize the survival of partially resistant individuals. gov.on.ca

Targeting Different Life Stages: Employing control measures that target different life stages of the insect can also be beneficial in managing resistance.

Effective resistance management requires a thorough understanding of the genetic and biological factors contributing to resistance in the specific target species and local populations. plos.orggov.on.caerudit.org

Monitoring and Surveillance of Resistance

Regular monitoring and surveillance of insecticide resistance are crucial for informed decision-making in vector control programs frontiersin.orgmdpi.comnih.gov. This involves assessing the susceptibility of target insect populations to this compound and identifying the underlying resistance mechanisms mdpi.com.

Various methods are employed for resistance monitoring:

Bioassays: Standard bioassays, such as the WHO tube bioassay and CDC bottle bioassay, expose insects to a fixed concentration of insecticide to determine mortality rates and classify populations as susceptible, potentially resistant, or resistant who.intd-nb.info. While useful for detecting the presence of resistance, these methods may provide limited information on the resistance mechanism or its intensity who.int. The CDC bottle assay using different insecticide dosages can help ascertain resistance intensity d-nb.info.

Molecular Techniques: Molecular methods are used to detect and quantify resistance alleles, particularly kdr mutations, which are a primary mechanism of this compound resistance nih.govnih.govoup.com.

Quantitative Sequencing (QS): This technique can predict the frequency of kdr alleles in a population and is considered a suitable primary tool for screening large numbers of populations nih.govnih.govoup.com.

Real-time PCR Amplification of Specific Alleles (rtPASA): This method provides a more precise determination of low resistance allele frequencies nih.govnih.gov.

Serial Invasive Signal Amplification Reaction (SISAR): This individual genotyping method offers detailed information on resistance allele zygosity and frequency nih.govnih.govoup.com.

Other molecular assays, such as real-time TaqMan assays and high-resolution melt analysis, have also been developed to detect kdr alleles oup.com.

Biochemical Assays: These techniques quantify the activity of detoxification enzymes (e.g., esterases, GSTs, cytochrome P450 monooxygenases) to assess the role of metabolic resistance who.intmdpi.com.

A multi-tiered approach combining these methods can facilitate large-scale and accurate resistance monitoring nih.govnih.gov. For example, quantitative sequencing can be used for initial large-scale screening, followed by more precise methods like rtPASA or SISAR for populations with detected resistance alleles nih.govnih.govoup.com. Understanding the genetic changes linked to specific insecticide resistance mechanisms is valuable for surveillance mdpi.com.

Studies have shown varying levels and mechanisms of this compound resistance in different insect populations. For instance, this compound resistance in head lice populations in the U.S. is widespread, primarily due to kdr mutations nih.govnih.gov. In Aedes aegypti mosquitoes from Florida, metabolic resistance, involving oxidase, esterase, and glutathione transferase activity, was observed in a significant proportion of populations nih.gov. In Anopheles gambiae mosquitoes in Nigeria, this compound resistance was found at multiple surveillance sites, associated with the kdr-w mechanism and increased activity of metabolic enzymes (P450 and GST) plos.org.

Interactive Table 1: Examples of this compound Resistance Mechanisms in Different Insect Species

| Insect Species | Primary Resistance Mechanism(s) | Contributing Enzymes (if metabolic) | Source |

| Human Head Lice (P. humanus capitis) | Target-site insensitivity (kdr mutations) | Low levels of metabolic synergism observed nih.gov | nih.govnih.gov |

| Aedes aegypti (Florida) | Metabolic resistance | Oxidase, Esterase, Glutathione Transferase | nih.gov |

| Anopheles gambiae (Nigeria) | Target-site insensitivity (kdr-w), Metabolic resistance | P450 monooxygenases, GSTs | plos.org |

| Aedes aegypti (Indonesia) | Metabolic resistance, Target-site insensitivity (kdr) | Cytochrome P450 monooxygenases, Esterases | mdpi.complos.org |

| Sarcoptes scabiei (Scabies mites) | Target-site insensitivity (VGSC mutations), Metabolic resistance | GSTs, Cytochrome P450 monooxygenases, Esterases | mdpi.comnih.govchemrj.org |

Integrated Vector Management Approaches

Integrated Vector Management (IVM) is a strategic approach to vector control that emphasizes a rational decision-making process for the optimal use of resources nih.govivcc.com. IVM incorporates a range of strategies to manage vector populations and reduce reliance solely on chemical interventions, which helps mitigate the development and spread of insecticide resistance, including to this compound frontiersin.orgivcc.commvcac.org.

Key elements of IVM that contribute to managing this compound resistance include:

Diversification of Control Methods: IVM promotes the use of multiple control tools and strategies targeting different life stages of the vector frontiersin.orgmvcac.orgfrontiersin.org. This can involve a combination of chemical control (using different insecticide classes or formulations), biological control agents, environmental management (source reduction), and personal protective measures nih.govivcc.commvcac.org. By reducing the selection pressure from a single insecticide like this compound, the development of resistance can be delayed frontiersin.orgivcc.com.

Evidence-Based Decision Making: IVM relies on surveillance data, including insecticide resistance monitoring, to inform control decisions mdpi.comivcc.commvcac.org. Understanding the local resistance profile helps in selecting the most effective available interventions and implementing appropriate resistance management strategies nih.govfrontiersin.org.

Resistance Management Strategies: Within an IVM framework, specific strategies can be implemented to manage existing resistance. These may include rotating between insecticides with different modes of action, using mixtures of insecticides, or targeting different life stages of the vector frontiersin.org. Rotating products with different mechanisms of action can make it more difficult for mosquito populations to develop resistance mvcac.org.

By integrating various control methods and using resistance surveillance data to guide interventions, IVM aims to preserve the effectiveness of existing insecticides, including this compound, and delay the onset of high levels of resistance brieflands.comfrontiersin.orgivcc.com. Metabolic assays, for instance, can inform mosquito control programs for designing and implementing IVM strategies nih.gov.

Development of Novel Insecticide Formulations to Combat Resistance

The development of novel insecticide formulations is an important strategy to combat this compound resistance and enhance the efficacy of vector control tools. This involves creating new formulations that can overcome existing resistance mechanisms or utilize different modes of action.

Approaches in developing novel formulations include:

Synergist-Based Formulations: Synergists are compounds that, while having little or no insecticidal activity themselves, enhance the toxicity of insecticides when used in combination nih.govnih.govchemrj.org. They often work by inhibiting the metabolic enzymes that insects use to detoxify insecticides like this compound nih.govmdpi.comnih.govchemrj.org. Studies have shown that synergists such as piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), and diethyl maleate (B1232345) (DM) can significantly increase the mortality of this compound-resistant mosquitoes and scabies mites when combined with this compound nih.govnih.govplos.org. PBO is currently used in some formulated pyrethroid products for mosquito control nih.gov. Research suggests that DEF and DM could also be valuable additives in this compound products, particularly against metabolically resistant Ae. aegypti nih.gov.

Mixtures of Insecticides: Combining this compound with insecticides having different modes of action can provide broader spectrum control and help manage resistance sherwoodchemicals.com.auresearchgate.net. This strategy targets different physiological pathways in the insect, making it less likely for resistance to a single component to render the treatment ineffective sherwoodchemicals.com.auresearchgate.net. For example, a dual-active dustable powder containing this compound (a quick knockdown agent) and pyriproxyfen (B1678527) (an insect growth regulator) targets both adult and immature stages of pests, which can help reduce resistance development sherwoodchemicals.com.au. Mixtures containing two unrelated modes of action have shown increased efficacy and resistance-breaking potential against resistant insect strains researchgate.net.